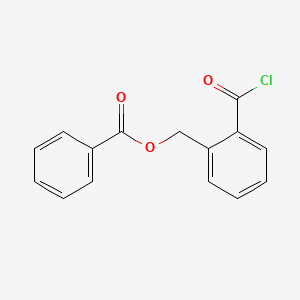

2-(Benzoyloxymethyl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-carbonochloridoylphenyl)methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c16-14(17)13-9-5-4-8-12(13)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEQFYWNFHWPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206980 | |

| Record name | 2-((Benzoyloxy)methyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-87-9 | |

| Record name | 2-[(Benzoyloxy)methyl]benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58249-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Benzoyloxy)methyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058249879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((Benzoyloxy)methyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(benzoyloxy)methyl]benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzoyloxymethyl)benzoyl Chloride

This guide provides a comprehensive technical overview for the synthesis of 2-(benzoyloxymethyl)benzoyl chloride, a bifunctional molecule of interest to researchers and professionals in drug development and fine chemical synthesis. The document outlines a reliable two-step synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most efficiently achieved through a two-step process commencing with the commercially available starting material, 2-(hydroxymethyl)benzoic acid. The strategic approach involves:

-

Selective Esterification: The primary alcohol of 2-(hydroxymethyl)benzoic acid is selectively esterified with benzoyl chloride to yield the intermediate, 2-(benzoyloxymethyl)benzoic acid. This step is crucial for installing the benzoyloxymethyl moiety.

-

Conversion to Acyl Chloride: The carboxylic acid functionality of the intermediate is then converted to the highly reactive acyl chloride using a standard chlorinating agent, affording the final product, this compound.

This pathway is logical and relies on well-established, high-yielding chemical transformations.

Logical Workflow of the Synthesis

Caption: The esterification of 2-(hydroxymethyl)benzoic acid with benzoyl chloride.

Experimental Protocol

Materials:

-

2-(Hydroxymethyl)benzoic acid

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous acetone.

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 2-(benzoyloxymethyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white solid.

Expected Physicochemical Data for 2-(Benzoyloxymethyl)benzoic Acid

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol |

| Appearance | White crystalline solid |

| Melting Point | ~148-152 °C (predicted) |

Step 2: Synthesis of this compound

Mechanistic Rationale

The conversion of the carboxylic acid to an acyl chloride is a classic transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group. [1][2] The mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, followed by the loss of a chloride ion. [2]This forms a chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. [3]The evolution of these gases helps to drive the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction through the formation of the Vilsmeier reagent.

Reaction Pathway for Step 2

Caption: The conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol

Materials:

-

2-(Benzoyloxymethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene (or other inert solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend 2-(benzoyloxymethyl)benzoic acid (1.0 eq) in anhydrous toluene.

-

Addition of Reagents: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension. Then, add thionyl chloride (2.0-3.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature until the evolution of gas ceases (typically 2-4 hours). The reaction can be monitored by the disappearance of the starting material using TLC (after quenching a small aliquot with methanol to form the methyl ester).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.

-

-

Purification: The crude this compound can be purified by vacuum distillation. However, given its relatively high melting point, recrystallization from a non-polar solvent like hexanes may also be a viable purification method.

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| CAS Number | 58249-87-9 |

| Molecular Formula | C₁₅H₁₁ClO₃ |

| Molecular Weight | 274.70 g/mol |

| Appearance | Solid |

| Melting Point | 59-61 °C |

Predicted ¹H NMR (in CDCl₃):

-

Aromatic protons: 7.2-8.2 ppm (multiplets, 9H)

-

Methylene protons (-CH₂-): ~5.4 ppm (singlet, 2H)

Predicted ¹³C NMR (in CDCl₃):

-

Acyl chloride carbonyl: ~168 ppm

-

Ester carbonyl: ~166 ppm

-

Aromatic carbons: 128-135 ppm

-

Methylene carbon (-CH₂-): ~65 ppm

Predicted IR (KBr, cm⁻¹):

-

Acyl chloride C=O stretch: ~1780-1810 cm⁻¹ (strong)

-

Ester C=O stretch: ~1720 cm⁻¹ (strong)

-

C-O stretch: ~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹

-

Aromatic C-H stretch: ~3030-3100 cm⁻¹

Safety Considerations

-

Benzoyl chloride and thionyl chloride are corrosive, lachrymatory, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reactions produce HCl and SO₂ gases , which are toxic and corrosive. A gas scrubber containing a basic solution (e.g., NaOH) should be used to neutralize these byproducts.

-

Pyridine is flammable and toxic. Handle with care.

-

Acyl chlorides are moisture-sensitive. All glassware should be thoroughly dried, and anhydrous solvents should be used.

References

- Natalia, D., et al. (2013). In-silico invention of new salicylic acid derivatives as anti-inflammatory agents.

-

"Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides". Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

"22.9: Reactions of Carboxylic Acids". Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

"SOCl2 Reaction with Carboxylic Acids". Chemistry Steps. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-(Benzoyloxymethyl)benzoyl Chloride for Advanced Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of the chemical properties of 2-(Benzoyloxymethyl)benzoyl chloride, a bifunctional reagent with significant potential in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. This guide moves beyond a simple recitation of facts to offer insights into its reactivity, potential applications, and key analytical characteristics, empowering researchers to leverage this compound's unique structural features.

Core Molecular Characteristics

This compound, with the CAS Number 58249-87-9, is a solid organic compound.[1] Its structure features two key reactive sites: a highly electrophilic benzoyl chloride moiety and a benzoyloxymethyl group, which can be envisioned as a protected form of a hydroxymethyl group. This dual functionality is central to its utility in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁ClO₃ | |

| Molecular Weight | 274.70 g/mol | |

| Appearance | Solid | |

| Melting Point | 59-61 °C | |

| IUPAC Name | (2-carbonochloridoylphenyl)methyl benzoate | |

| Synonyms | 2-(Hydroxymethyl)benzoyl chloride benzoate, 2-(chlorocarbonyl)benzyl benzoate |

Structural Diagram:

Caption: A proposed synthetic route to this compound.

Experimental Considerations:

-

Radical Bromination: The initial step would likely be a radical bromination of the methyl group of 2-methylbenzoic acid using a reagent like N-bromosuccinimide (NBS) with a radical initiator.

-

Esterification: The resulting 2-(bromomethyl)benzoic acid could then be esterified with benzoic acid in the presence of a base to form 2-(benzoyloxymethyl)benzoic acid.

-

Acyl Chloride Formation: The final step would involve the conversion of the carboxylic acid to the acyl chloride using standard chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). [2] Handling and Storage:

Due to the presence of the reactive acyl chloride group, this compound is expected to be sensitive to moisture. [3]Hydrolysis of the acyl chloride would yield the corresponding carboxylic acid and hydrochloric acid. Therefore, it should be handled under anhydrous conditions in a well-ventilated fume hood. Storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended to ensure its stability. [1]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the benzoyl chloride group. This makes it susceptible to nucleophilic acyl substitution reactions.

Reaction with Nucleophiles:

Caption: General reactivity of this compound with common nucleophiles.

-

Reaction with Amines (Amidation): In the presence of a primary or secondary amine, this compound will readily undergo amidation to form the corresponding N-substituted 2-(benzoyloxymethyl)benzamide. [4][5]This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The Schotten-Baumann reaction conditions are often employed for such transformations. [5]

-

Reaction with Alcohols (Esterification): Alcohols will react with this compound to yield the corresponding ester. [6][7]This reaction is also typically performed in the presence of a base to scavenge the generated HCl.

-

Hydrolysis: As previously mentioned, the compound will react with water to hydrolyze the acyl chloride to a carboxylic acid. This underscores the importance of using anhydrous solvents and reaction conditions.

The presence of the benzoyloxymethyl substituent at the ortho position may introduce some steric hindrance, potentially moderating the reactivity of the acyl chloride compared to unsubstituted benzoyl chloride. However, the electron-withdrawing nature of the ester group could also enhance the electrophilicity of the carbonyl carbon.

Applications in Drug Development and Organic Synthesis

The unique bifunctional nature of this compound makes it a valuable building block in several areas of pharmaceutical and chemical research.

As a Protecting Group Precursor:

The benzoyloxymethyl group can be considered a masked hydroxymethyl group. This functionality is of interest in the design of protecting groups for amines. For instance, reaction with an amino acid would yield an N-acylated product. Subsequent selective cleavage of the benzoate ester could unmask a hydroxymethyl group, which might then participate in further transformations or be part of a linker strategy in drug delivery systems. While its direct application as a standard protecting group is not widely documented, its structure is analogous to other benzyl-based protecting groups used in peptide synthesis. [8][9]

Scaffold for Bioactive Molecules:

The 2-(benzoyloxymethyl)benzoyl moiety can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The acyl chloride provides a handle for introducing a variety of substituents via reactions with amines and alcohols, allowing for the rapid generation of a library of derivatives for screening.

Spectroscopic and Analytical Characterization

Predicted Spectroscopic Data:

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons: Multiple signals in the range of 7.0-8.2 ppm. The protons on the benzoyl chloride ring will likely be downfield due to the electron-withdrawing acyl chloride group. - Methylene protons (-CH₂-): A singlet around 5.0-5.5 ppm. - Protons on the benzoate ring: Signals in the aromatic region. |

| ¹³C NMR | - Acyl chloride carbonyl carbon: A signal in the range of 165-170 ppm. - Ester carbonyl carbon: A signal around 165 ppm. - Aromatic carbons: Multiple signals between 125-140 ppm. - Methylene carbon (-CH₂-): A signal around 60-70 ppm. |

| Infrared (IR) Spectroscopy | - Acyl chloride C=O stretch: A strong, sharp band around 1770-1800 cm⁻¹. [10] - Ester C=O stretch: A strong band around 1720-1740 cm⁻¹. - C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region. - Aromatic C-H and C=C stretches: Typical signals for aromatic compounds. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): An expected peak at m/z 274 (for ³⁵Cl) and 276 (for ³⁷Cl) in a roughly 3:1 ratio. - Key Fragmentation Patterns: Loss of Cl (m/z 239), loss of the benzoyl group (C₆H₅CO), and formation of the benzoyl cation (m/z 105). |

Analytical Workflow for Characterization:

Caption: A typical analytical workflow for the characterization of this compound.

Safety and Hazard Information

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes severe skin burns and eye damage. [11]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [11] Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases, as these will react exothermically with the acyl chloride.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for corrosive and reactive chemicals.

Conclusion

This compound is a versatile bifunctional reagent with considerable potential for applications in organic synthesis, particularly in the construction of complex molecules for pharmaceutical research. Its dual reactivity allows for a range of chemical transformations. While detailed experimental data on its synthesis and reactivity are not extensively published, its chemical behavior can be reliably predicted based on the well-established chemistry of acyl chlorides and benzyl esters. Researchers are encouraged to employ rigorous analytical techniques to characterize this compound and its reaction products fully. Adherence to strict safety protocols is paramount when handling this corrosive and reactive substance.

References

-

PubChem. (2-carbonochloridoylphenyl)methyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

-

Potaczek, P., Piętka-Ottlik, M., & Młochowski, J. (n.d.). SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Retrieved from [Link]

-

Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]

-

ResearchGate. (2017, October 20). What is best condition for benzolation of primary aromatic amines in presence of secondary amine? Retrieved from [Link]

-

Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141–1144. [Link]

-

Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

-

Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

-

PubChem. (2-carbonochloridoylphenyl)methyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

-

UNI ScholarWorks. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), Article 40. Retrieved from [Link]

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

-

Song, P., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A, 1446, 78-86. [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. Retrieved from [Link]

-

Scribd. (n.d.). Benzoylation. Retrieved from [Link]

-

MD Topology. (n.d.). Benzoylchloride. Retrieved from [Link]

-

Zeitschrift für Naturforschung A. (2005). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. 60(8), 637-641. [Link]

-

Potaczek, P., Piętka-Ottlik, M., & Młochowski, J. (n.d.). SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Retrieved from [Link]

- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

Australian Government Department of Health. (2014). Benzoyl chloride: Human health tier II assessment. Retrieved from [Link]

-

Frontiers in Plant Science. (2023). A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia'. 14. [Link]

-

MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Biorganic & Organic Chemistry, 4(1), 12-17. [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

Sources

- 1. This compound = 97.0 AT 58249-87-9 [sigmaaldrich.com]

- 2. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

- 6. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. peptide.com [peptide.com]

- 9. biosynth.com [biosynth.com]

- 10. znaturforsch.com [znaturforsch.com]

- 11. 2-((Benzoyloxy)methyl)benzoyl chloride | C15H11ClO3 | CID 94004 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Benzoyloxymethyl)benzoyl chloride CAS number 58249-87-9

An In-Depth Technical Guide to 2-(Benzoyloxymethyl)benzoyl chloride (CAS: 58249-87-9)

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 58249-87-9), a bifunctional reagent of significant interest in advanced organic synthesis. The molecule incorporates a highly reactive acyl chloride and a stable benzoate ester, making it a versatile building block. This document delineates its physicochemical properties, outlines a robust synthetic pathway, explores its unique reactivity and mechanistic behavior, and discusses its applications in both chemical synthesis and modern analytical methodologies. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and practical utility for professionals in the field.

Introduction and Molecular Overview

This compound is a derivative of benzoic acid distinguished by two key functional groups: an acyl chloride at the 2-position and a benzoyloxymethyl substituent. This unique arrangement makes it a valuable intermediate. The acyl chloride serves as a potent acylating agent, while the benzoate ester can act as a protecting group or a point for further molecular elaboration. Its primary utility, as noted in chemical literature, is as a reagent for a novel amine protection strategy that imparts the lability of an ester to the resulting amide, a feature of considerable value in multi-step synthesis.[1]

The molecule's structure combines the reactivity of benzoyl chloride with a masked hydroxymethyl functionality, offering a strategic advantage in the synthesis of complex scaffolds relevant to pharmaceutical and materials science research.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is critical for its safe handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 58249-87-9 | [2][3] |

| Molecular Formula | C₁₅H₁₁ClO₃ | [2][4] |

| Molecular Weight | 274.70 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 59-61 °C | [3] |

| IUPAC Name | (2-chlorocarbonylphenyl)methyl benzoate | [2] |

| SMILES | ClC(=O)c1ccccc1COC(=O)c2ccccc2 | [3][4] |

| InChI Key | UDEQFYWNFHWPRH-UHFFFAOYSA-N | [3] |

| Assay | ≥97.0% | [3] |

| Stabilizer | Typically contains ~1% CaCO₃ | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Purification

Diagram: Synthetic Pathway

Caption: Proposed two-step synthesis of the title compound.

Part 1: Synthesis of 2-(Benzoyloxymethyl)benzoic acid (Intermediate)

This step involves the selective benzoylation of the primary alcohol of 2-(Hydroxymethyl)benzoic acid. The carboxylic acid is less nucleophilic and generally does not react under these conditions.

Causality: Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent inert solvent for this transformation. The reaction is started at 0°C to control the initial exothermic reaction.

Protocol:

-

Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 2-(Hydroxymethyl)benzoic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Base Addition: Add anhydrous pyridine (1.1 eq) to the solution.

-

Acylation: Add benzoyl chloride (1.05 eq) dropwise via a syringe, ensuring the internal temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-(Benzoyloxymethyl)benzoic acid can be purified by recrystallization or flash column chromatography.

Part 2: Synthesis of this compound

This step converts the carboxylic acid intermediate into the final acyl chloride product using a standard chlorinating agent like oxalyl chloride or thionyl chloride.[5]

Causality: Oxalyl chloride is often preferred for its mild conditions and volatile byproducts (CO, CO₂, HCl), which simplifies purification.[6] A catalytic amount of N,N-Dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which is the active catalytic species for this conversion.[7]

Protocol:

-

Setup: To a dry, nitrogen-flushed round-bottom flask, add the purified 2-(Benzoyloxymethyl)benzoic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DCM.

-

Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Chlorination: Add oxalyl chloride (1.2-1.5 eq) dropwise at room temperature. Vigorous gas evolution will be observed.

-

Reaction: Stir the mixture at room temperature for 2-3 hours after gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the formation of the corresponding methyl ester by TLC or LC-MS.[7]

-

Isolation: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting solid is the desired this compound, which is often used without further purification.[6]

Chemical Reactivity and Mechanistic Insights

The title compound is a bifunctional electrophile. The acyl chloride is the more reactive site, readily undergoing nucleophilic acyl substitution with alcohols, amines, and other nucleophiles.[8]

Key Application: Amine Protection

A significant application of this reagent is its use in a novel amine protection strategy. It reacts with primary or secondary amines to form an N-substituted-2-(benzoyloxymethyl)benzamide. The key insight is that this resulting amide bond, typically very stable, gains the lability of an ester.[1] This is because the ortho-substituent can participate in an intramolecular cyclization under specific conditions (e.g., mild base) to cleave the amide bond, releasing the free amine.

Diagram: Mechanism of Amine Acylation

Caption: Acylation of a primary amine to form a benzamide derivative.

This transformation is foundational for its use as a protecting group, where subsequent cleavage would regenerate the amine R-NH₂.

Applications in Drug Development and Analytical Science

Synthetic Intermediate in Medicinal Chemistry

Acyl chlorides are fundamental building blocks in drug synthesis. Substituted benzoyl chlorides, in particular, are used to synthesize scaffolds for kinase inhibitors and other therapeutic agents by forming stable amide bonds with amine-containing fragments.[9] The dual functionality of this compound allows it to be used as a linker, connecting two different molecular fragments, or as a scaffold where the benzoate ester can be later hydrolyzed to reveal a primary alcohol for further functionalization.

Analytical Derivatization for LC-MS

A major challenge in biomedical and metabolomics research is the detection of small, polar molecules by liquid chromatography-mass spectrometry (LC-MS), as they often exhibit poor retention on reverse-phase columns. Chemical derivatization with benzoyl chloride (a process known as benzoylation) is a powerful technique to overcome this.[5]

Causality: Benzoylation attaches a nonpolar benzoyl group to nucleophilic functional groups like amines and hydroxyls. This increases the hydrophobicity of the analyte, leading to better retention on C18 columns, and often improves ionization efficiency in the mass spectrometer, thereby enhancing sensitivity.[5]

Diagram: LC-MS Derivatization Workflow

Caption: General workflow for sample derivatization using benzoylation.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

(Source: Aggregated GHS information from ECHA C&L Inventory)[2]

Handling:

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[3]

-

Moisture Sensitivity: Use anhydrous solvents and techniques. The compound reacts with water to produce hydrochloric acid and the corresponding carboxylic acid.[8] Handle under an inert atmosphere (e.g., Nitrogen or Argon) where possible.

Storage:

-

Conditions: Store in a tightly sealed container at 2-8°C.[3] The presence of a stabilizer like calcium carbonate (~1%) is common to neutralize any trace amounts of acid that may form during storage.[3]

-

Incompatibilities: Store away from water, moisture, strong bases, alcohols, and strong oxidizing agents.[7]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. The material should be treated as corrosive hazardous waste.

Conclusion

This compound is a highly versatile, bifunctional reagent with significant potential for researchers in organic synthesis and drug discovery. Its primary strengths lie in its ability to act as a potent acylating agent and its role in a unique amine-protection strategy that confers ester-like lability onto amides. While its direct applications are specialized, the principles of its reactivity are fundamental to modern synthetic and analytical chemistry. Proper understanding of its properties, synthesis, and stringent handling requirements is essential for its effective and safe utilization in a research setting.

References

- PubChem. (n.d.). Time in Cavalier County, US.

-

PubChem. (n.d.). 2-((Benzoyloxy)methyl)benzoyl chloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved January 21, 2026, from [Link]

-

Stenutz. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Potaczek, P., Piętka-Ottlik, M., & Młochowski, J. (n.d.). SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved January 21, 2026, from [Link]

-

Stenutz. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved January 21, 2026, from [Link]

-

MedCrave. (2020, February 21). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved January 21, 2026, from [Link]

-

Grinias, J. P., et al. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2014, February 26). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2-(benzyloxy)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. pg.gda.pl [pg.gda.pl]

- 3. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3509198A - Preparation of 2-chlorocarbonyl-phenylisocyanates - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. medcraveonline.com [medcraveonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of 2-(Benzoyloxymethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(Benzoyloxymethyl)benzoyl chloride (CAS No. 58249-87-9). A versatile bifunctional reagent, this compound holds significant potential in organic synthesis, particularly in the development of novel protecting group strategies. This document details its structural attributes, reactivity profile, and provides field-proven insights into its synthesis and application, supported by established scientific literature. The guide is structured to offer both foundational knowledge and practical, actionable protocols for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound, also known by its synonym (2-chlorocarbonyl)benzyl benzoate, is a solid organic compound characterized by the presence of both a reactive acyl chloride and a benzoate ester. This unique structural arrangement imparts a dual reactivity that can be strategically exploited in multi-step organic syntheses. The electron-withdrawing nature of the benzoyl group influences the reactivity of the benzoyl chloride moiety, making it a subject of interest for fine-tuning chemical reactions. This guide aims to be a definitive resource on its properties and applications, with a focus on providing the causal reasoning behind experimental choices and methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 58249-87-9 | [1] |

| Molecular Formula | C₁₅H₁₁ClO₃ | [1][2] |

| Molecular Weight | 274.70 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 59-61 °C | [2] |

| Boiling Point | Data not available | |

| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents such as ethers, chloroform, and benzene. | |

| InChI Key | UDEQFYWNFHWPRH-UHFFFAOYSA-N | [1][2] |

| SMILES | ClC(=O)c1ccccc1COC(=O)c2ccccc2 | [2] |

Note: The compound is stabilized with approximately 1% calcium carbonate[2]. Due to its reactivity with protic solvents, it should be handled under anhydrous conditions to prevent decomposition.

Chemical Structure and Visualization

The chemical structure of this compound is presented below, illustrating the spatial arrangement of its constituent functional groups.

Caption: Structure of this compound.

Spectroscopic Data (Predicted)

1H NMR Spectroscopy (Predicted)

-

Aromatic Protons (9H): A complex multiplet is expected in the range of δ 7.2-8.2 ppm, arising from the protons on the two benzene rings. The protons ortho to the carbonyl groups will likely appear at the downfield end of this region.

-

Methylene Protons (-CH₂-): A singlet is anticipated around δ 5.3-5.5 ppm for the two protons of the methylene group connecting the benzoyl chloride and benzoate moieties.

13C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region. The acyl chloride carbonyl carbon is predicted to be around δ 168-170 ppm, while the ester carbonyl carbon is expected around δ 165-167 ppm.

-

Aromatic Carbons: A series of signals between δ 125-140 ppm will correspond to the twelve carbons of the two aromatic rings.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected in the range of δ 65-70 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretching (Acyl Chloride): A strong, sharp absorption band is expected in the region of 1770-1800 cm⁻¹.

-

C=O Stretching (Ester): Another strong absorption band is anticipated around 1720-1740 cm⁻¹. The presence of two distinct carbonyl peaks would be a key characteristic of this molecule.

-

C-O Stretching (Ester): A strong band in the range of 1250-1300 cm⁻¹ is expected.

-

C-Cl Stretching: A band in the region of 650-850 cm⁻¹ may be observed.

-

Aromatic C-H and C=C Stretching: Typical aromatic absorptions will be present in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 274. A prominent fragment would likely be the benzoyl cation at m/z 105. Other fragments could arise from the loss of Cl (m/z 239) and subsequent rearrangements.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the highly electrophilic acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

General Reactivity

-

Hydrolysis: The compound will react with water to form 2-(benzoyloxymethyl)benzoic acid and hydrochloric acid. This reaction underscores the necessity of handling the compound under anhydrous conditions.

-

Alcoholysis: Reaction with alcohols will yield the corresponding esters at the acyl chloride position.

-

Aminolysis: It will react with primary and secondary amines to form amides. This reaction is central to its application as an amine protecting group.

Application as a Novel Amine Protecting Group

One of the most promising applications of this compound is as a reagent for a novel amine protection strategy that imparts ester-like lability to the resulting amide[2]. This is a significant departure from the typically robust nature of amides.

Conceptual Workflow for Amine Protection and Deprotection:

Caption: Conceptual workflow for amine protection and deprotection.

Mechanism of Action (Proposed):

The lability of the resulting amide is likely due to an intramolecular cyclization mechanism. Under mild hydrolytic conditions, the ester linkage is cleaved, and the newly formed carboxylate can attack the amide carbonyl, leading to the release of the free amine and the formation of a phthalide byproduct.

Experimental Protocols

The following protocols are provided as a starting point for researchers. As with any chemical procedure, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible route can be adapted from the synthesis of similar compounds, such as 2-(chloromethyl)benzoyl chloride[3]. The proposed synthesis involves two main steps:

-

Benzoylation of 2-Methylbenzoic Acid: 2-Methylbenzoic acid is first converted to its methyl ester, which is then reduced to 2-(hydroxymethyl)benzoic acid. This is subsequently benzoylated using benzoyl chloride in the presence of a base like pyridine to yield 2-(benzoyloxymethyl)benzoic acid.

-

Conversion to the Acyl Chloride: The resulting carboxylic acid is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to afford the final product, this compound.

Illustrative Synthesis Workflow:

Caption: Proposed synthetic workflow.

Protocol for Amine Protection

This protocol describes a general procedure for the protection of a primary or secondary amine using this compound.

Materials:

-

Amine substrate

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve the amine substrate in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1.1 to 1.5 equivalents of the tertiary amine base to the solution and stir.

-

In a separate flask, dissolve 1.0 to 1.2 equivalents of this compound in the same anhydrous solvent.

-

Slowly add the solution of this compound to the stirring amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude protected amine.

-

Purify the product by column chromatography or recrystallization as needed.

Safety and Handling

This compound is classified as a corrosive substance[2]. It causes severe skin burns and eye damage[1][2].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. The use of a face shield is also recommended[2].

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8 °C[2]. Keep away from moisture and incompatible materials such as water, alcohols, and strong bases.

Conclusion

This compound is a promising bifunctional reagent with significant potential in organic synthesis. Its unique structure allows for novel chemical transformations, particularly in the realm of amine protection. This guide has provided a comprehensive overview of its known physical and chemical properties, along with predicted spectroscopic data and practical experimental protocols. As research into the applications of this compound continues, it is expected to become an increasingly valuable tool for chemists in academia and industry.

References

-

Potaczek, P., Piętka-Ottlik, M., & Młochowski, J. (n.d.). Synthesis of 2-(chloromethyl)benzoyl chloride and its reactions with nucleophiles. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-((Benzoyloxy)methyl)benzoyl chloride. Retrieved January 21, 2026, from [Link]

-

Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (n.d.). Retrieved January 21, 2026, from [Link]

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved January 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of benzoyl chloride. Retrieved January 21, 2026, from [Link]

-

Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved January 21, 2026, from [Link]

-

Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. (2024, September 7). Retrieved January 21, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 2-(Benzoyloxymethyl)benzoyl Chloride: Structure, Properties, and Synthetic Utility

This technical guide provides an in-depth analysis of 2-(Benzoyloxymethyl)benzoyl chloride, a bifunctional reagent of significant interest to researchers in chemical synthesis and drug development. We will move beyond a simple data sheet to explore its molecular characteristics, a reasoned synthetic approach, and its primary application, grounded in established chemical principles. This document is designed to equip scientists with the necessary insights for its effective and safe utilization.

Core Molecular and Physical Characteristics

This compound is a solid organic compound distinguished by two key reactive sites: a highly electrophilic acyl chloride group and a benzoate ester. This unique combination makes it a valuable building block in multi-step organic synthesis. Its identity and fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2-carbonochloridoylphenyl)methyl benzoate | [1] |

| Synonyms | 2-(Hydroxymethyl)benzoyl chloride benzoate, 2-(chlorocarbonyl)benzyl benzoate | [1][2][3] |

| CAS Number | 58249-87-9 | [1][2][4] |

| Molecular Formula | C₁₅H₁₁ClO₃ | [1][2] |

| Molecular Weight | 274.70 g/mol | [1][2][4] |

| Appearance | Solid | [2] |

| Melting Point | 59-61 °C | [2] |

| Purity | ≥97.0% | [2] |

| SMILES | ClC(=O)c1ccccc1COC(=O)c2ccccc2 | [2][4] |

| InChIKey | UDEQFYWNFHWPRH-UHFFFAOYSA-N | [1][2][4] |

Synthesis and Mechanistic Considerations

While commercially available, understanding the synthesis of this compound is crucial for appreciating its stability, potential impurities, and handling requirements. A logical and efficient synthetic route proceeds from 2-(hydroxymethyl)benzoic acid. This two-step process is outlined below, highlighting the rationale behind the chosen reagents and conditions.

Proposed Synthetic Workflow

The synthesis involves two fundamental organic transformations: (1) Esterification of the primary alcohol and (2) Conversion of the carboxylic acid to an acyl chloride.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology based on standard organic chemistry transformations.

Step 1: Synthesis of 2-(Benzoyloxymethyl)benzoic Acid (Intermediate)

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, add 2-(hydroxymethyl)benzoic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base such as pyridine (1.1 eq). The use of pyridine is critical; it acts as a nucleophilic catalyst and an acid scavenger for the HCl generated, driving the reaction to completion without competing in unwanted side reactions.

-

Acylation: Add benzoyl chloride (1.05 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction with dilute HCl (1M) to neutralize excess pyridine. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Setup: In a new flame-dried flask under a nitrogen atmosphere, dissolve the crude 2-(benzoyloxymethyl)benzoic acid from Step 1 in anhydrous DCM.

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). DMF is essential for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride, as it forms the reactive Vilsmeier reagent in situ.

-

Chlorination: Cool the solution to 0 °C and add oxalyl chloride (1.5 eq) dropwise. Oxalyl chloride is preferred over thionyl chloride in many lab-scale preparations because its byproducts (CO, CO₂) are gaseous, simplifying purification.[5]

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours, or until gas evolution ceases.

-

Isolation: Carefully remove the solvent and any remaining volatile reagents under reduced pressure. The resulting solid is the desired product, this compound. Given its reactivity, it is often used immediately without further purification. The commercial product is noted to contain ~1% calcium carbonate as a stabilizer.[2]

Self-Validating System: Characterization

-

Infrared (IR) Spectroscopy: Successful formation of the acyl chloride would be confirmed by the appearance of a strong C=O stretch at a characteristic high frequency (~1785-1815 cm⁻¹), distinct from the carboxylic acid C=O stretch (~1700-1725 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the disappearance of the carboxylic acid proton signal and characteristic shifts in the aromatic and methylene protons adjacent to the newly formed functional groups.

Core Application: A Novel Amine Protecting Group

The primary utility of this compound in advanced synthesis is as a reagent for a unique amine protection strategy.[2] It reacts with primary and secondary amines to form an amide that possesses the chemical lability more commonly associated with an ester.[2]

This "ester-like" lability is conferred by the ortho-substituent. The cleavage of the amide bond is facilitated by an intramolecular cyclization mechanism, which is significantly more favorable than the direct hydrolysis of a standard, unactivated amide.

Caption: Workflow for amine protection and subsequent deprotection.

This strategy is particularly valuable in peptide synthesis or the development of complex drug molecules where sensitive functional groups preclude the harsh conditions often required for standard amide hydrolysis.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound requires careful handling to ensure laboratory safety and maintain reagent integrity.

-

Hazard Profile: The compound is classified as corrosive and causes severe skin burns and eye damage.[1][2] The GHS classification includes the H314 hazard statement and the GHS05 (corrosion) pictogram.[1][2]

-

Handling:

-

Always handle this reagent in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[2]

-

It reacts with water and other protic solvents, releasing corrosive HCl gas.[6] All glassware and solvents must be scrupulously dried before use.

-

-

Storage:

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for the modern synthetic chemist. Its defining features—the reactive acyl chloride and the strategically placed benzoate ester—enable a novel amine protection scheme with significant advantages over traditional methods. By understanding its molecular structure, properties, and the rationale behind its synthesis and application, researchers can fully leverage its potential in the synthesis of complex molecules, from novel pharmaceuticals to advanced materials.

References

-

This compound . Stenutz. [Link]

-

This compound ≥97.0% (AT) | 58249-87-9 . MilliporeSigma. [Link]

-

2-((Benzoyloxy)methyl)benzoyl chloride | C15H11ClO3 | CID 94004 . PubChem, National Center for Biotechnology Information. [Link]

-

Benzoyl chloride, 2-methyl- . NIST Chemistry WebBook. [Link]

-

SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES . P. Potaczek, M. Piętka-Ottlik, J. Młochowski, Polish Journal of Chemistry. [Link]

-

Benzoyl chloride, 2-methyl- IR Spectrum . NIST Chemistry WebBook. [Link]

-

2-Benzylbenzoyl chloride | C14H11ClO | CID 12682362 . PubChem, National Center for Biotechnology Information. [Link]

-

2-Methoxy Benzoyl Chloride | 21615-34-9 . Shree Sulphurics. [Link]

-

Benzoyl chloride, 2-methyl- Data . NIST Chemistry WebBook. [Link]

-

Benzoyl chloride . Wikipedia. [Link]

-

Synthesis of 2-methylbenzoyl chloride . PrepChem.com. [Link]

-

Making benzoyl chloride . YouTube. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(Benzoyloxymethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(benzoyloxymethyl)benzoyl chloride (CAS 58249-87-9), a key intermediate in various synthetic applications. Due to the compound's inherent reactivity, particularly the hydrolytic sensitivity of the acyl chloride functional group, a theoretical framework for predicting its solubility is presented alongside a detailed, field-proven experimental protocol for its accurate determination. This document is designed to equip researchers with the necessary insights and methodologies to effectively handle and utilize this compound in solution-phase chemistry, ensuring both experimental success and safety. We will delve into the causality behind experimental choices, emphasizing self-validating systems and authoritative grounding in established chemical principles.

Introduction: Understanding the Molecule

This compound is a bifunctional organic molecule featuring both an acyl chloride and a benzoate ester.[1] Its utility in chemical synthesis is significant, acting as a versatile building block. However, the acyl chloride moiety dictates its chemical behavior, rendering it highly susceptible to nucleophilic attack, especially by water and other protic solvents. This reactivity profile is the central challenge in accurately determining and utilizing its solubility.

Chemical Identity:

| Property | Value | Source |

| IUPAC Name | (2-Carbonochloridoylphenyl)methyl benzoate | [1] |

| CAS Number | 58249-87-9 | [1] |

| Molecular Formula | C₁₅H₁₁ClO₃ | [1] |

| Molecular Weight | 274.70 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 59-61 °C |

Theoretical Solubility Profile: A Predictive Analysis

In the absence of empirically determined quantitative solubility data in the public domain, a predictive analysis based on the principle of "like dissolves like" and an understanding of intermolecular forces is essential.

The structure of this compound incorporates:

-

Polar Groups: The acyl chloride and the ester carbonyl groups introduce significant polarity.

-

Aromatic Systems: The two phenyl rings contribute to van der Waals forces and potential π-π stacking interactions.

This combination suggests that the compound will exhibit favorable solubility in a range of aprotic organic solvents that can engage in dipole-dipole interactions and solvate the aromatic portions of the molecule. Conversely, its reactivity precludes true solubility in protic solvents.

Predicted Qualitative Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High | These solvents can effectively solvate the polar acyl chloride and ester functionalities without reacting. |

| Aromatic | Toluene, Benzene | Moderate to High | Favorable π-π stacking interactions between the solvent and the compound's phenyl rings. |

| Non-polar Aprotic | Hexane, Cyclohexane | Low | The significant polarity of the acyl chloride and ester groups will limit solubility in non-polar aliphatic solvents. |

| Protic | Water, Alcohols (Methanol, Ethanol) | Reactive | Rapid reaction with the acyl chloride group will lead to decomposition, not true dissolution.[2][3] |

Reactivity and Handling: A Self-Validating Approach to Safety

The primary challenge in working with this compound is its reactivity. The acyl chloride group will readily react with water to form the corresponding carboxylic acid and hydrochloric acid.[2][3] This reaction is often vigorous and exothermic.

Key Safety and Handling Considerations:

-

Moisture Sensitivity: All handling must be performed under anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and preferably, an inert atmosphere (e.g., nitrogen or argon).

-

Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases.[4]

-

Work Environment: All manipulations should be conducted in a certified chemical fume hood.

The following diagram illustrates the critical workflow for handling this reactive compound to ensure experimental integrity.

Caption: Workflow for handling moisture-sensitive reagents.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for the quantitative determination of the solubility of this compound using the isothermal shake-flask method, adapted for a reactive compound.

Materials and Equipment

-

This compound (≥97.0% purity)

-

Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene)

-

Oven-dried glassware (vials with PTFE-lined caps, volumetric flasks, syringes)

-

Inert gas supply (Nitrogen or Argon)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Under an inert atmosphere, accurately prepare a stock solution of this compound in the chosen anhydrous solvent.

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of the anhydrous solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a gas-tight syringe, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a PTFE syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered, saturated solution with the same anhydrous solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Quantitative Analysis:

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The logical flow of this experimental design is depicted in the following diagram:

Sources

Spectroscopic data for 2-(Benzoyloxymethyl)benzoyl chloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2-(Benzoyloxymethyl)benzoyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound (CAS Number: 58249-87-9, Molecular Formula: C₁₅H₁₁ClO₃, Molecular Weight: 274.70 g/mol ). As a bifunctional molecule incorporating both an acyl chloride and a benzoate ester, its structural elucidation relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a reference for researchers, scientists, and professionals in drug development by detailing the theoretical spectroscopic characteristics of this compound, outlining robust experimental protocols for data acquisition, and providing in-depth interpretations grounded in established scientific principles. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction: Structural and Chemical Profile

This compound is a derivative of benzoic acid containing two key reactive functional groups: an acyl chloride and a benzoate ester. The ortho-substitution pattern on one of the benzene rings introduces specific steric and electronic effects that are reflected in its spectroscopic signatures. The acyl chloride moiety is a highly reactive electrophile, while the benzoate group is susceptible to hydrolysis. Understanding the precise spectroscopic features is paramount for confirming its identity, assessing its purity, and monitoring its reactions in synthetic chemistry and drug development pathways.

Chemical Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show signals in the aromatic, benzylic, and potentially downfield regions due to the influence of the electron-withdrawing groups.[1][2][3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.1 - 7.9 | Multiplet | 3H | Ar-H (ortho to C=OCl and ortho to C=OOR) | Protons ortho to carbonyl groups are significantly deshielded. |

| ~ 7.6 - 7.4 | Multiplet | 6H | Ar-H (meta and para protons) | Aromatic protons in less deshielded environments. |

| ~ 5.4 | Singlet | 2H | -CH₂- | Benzylic protons adjacent to an oxygen atom are deshielded. |

Expertise & Experience Insight: The aromatic region (7.4-8.1 ppm) will likely be complex due to overlapping signals from the two benzene rings.[1][4] 2D NMR techniques, such as COSY and HSQC, would be invaluable for definitively assigning these proton signals. The singlet for the methylene protons at ~5.4 ppm is a key diagnostic peak for this structure.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C =O (Acyl Chloride) | The carbon of an acyl chloride is highly deshielded. |

| ~ 165 | C =O (Ester) | The ester carbonyl carbon is also deshielded, but typically less so than an acyl chloride. |

| ~ 140 - 128 | Ar-C | Aromatic carbons typically appear in this range.[2][3] The exact shifts will depend on the substitution pattern. |

| ~ 65 | -C H₂- | The benzylic carbon attached to an oxygen atom is shifted downfield. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

Instrumentation: 400 MHz (or higher) NMR Spectrometer Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.

Procedure:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of CDCl₃.[5][6]

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

Shimming: Place the sample in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 45° pulse angle, 2-second relaxation delay, 1024 scans.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.[7][8][9]

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| ~ 3100 - 3000 | Medium-Weak | C-H stretch | Aromatic C-H |

| ~ 1810 - 1790 | Strong, Sharp | C=O stretch | Acyl Chloride C=O[10][11] |

| ~ 1735 - 1715 | Strong, Sharp | C=O stretch | Ester C=O[10][11] |

| ~ 1600, 1450 | Medium | C=C stretch | Aromatic ring |

| ~ 1300 - 1100 | Strong | C-O stretch | Ester C-O |

| ~ 900 - 650 | Strong | C-H bend | Aromatic out-of-plane bending |

| ~ 800 - 600 | Medium | C-Cl stretch | Acyl chloride C-Cl |

Expertise & Experience Insight: The presence of two distinct, strong carbonyl peaks is the most telling feature in the IR spectrum of this compound. The higher frequency carbonyl absorption is characteristic of the more reactive acyl chloride.[12] Conjugation with the aromatic ring slightly lowers the frequencies of both carbonyl stretches compared to their aliphatic counterparts.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a modern, convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[13][14][15][16]

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer with a Diamond or Zinc Selenide ATR accessory.

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation, providing a detailed fingerprint of the molecule.[17][18][19][20]

| Predicted m/z | Relative Intensity | Assignment | Rationale |

| 274/276 | Low | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 276 will have ~1/3 the intensity of the M peak due to the ³⁷Cl isotope. |

| 239 | Medium | [M - Cl]⁺ | Loss of a chlorine radical. |

| 169 | Medium | [M - C₇H₅O]⁺ | Cleavage of the benzoate group. |

| 139 | High | [C₇H₄ClO]⁺ | Benzoyl chloride cation fragment. |

| 105 | Very High (Base Peak) | [C₇H₅O]⁺ | Benzoyl cation, a very stable fragment.[21][22] |

| 77 | High | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation.[21][22] |

Trustworthiness: The fragmentation pattern is a self-validating system. The presence of the key fragments at m/z 139, 105, and 77 provides strong evidence for the presence of both the substituted benzoyl chloride and the benzoate ester moieties within the same molecule.

Experimental Protocol: Electron Ionization (EI) MS

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

Procedure:

-

Sample Introduction:

-

GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The compound will be separated from any impurities and introduced into the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.

-

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[23][24]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The structural elucidation of this compound is effectively achieved through a combined spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical acyl chloride and ester carbonyl groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. The protocols and predicted data presented in this guide offer a robust framework for the characterization of this and structurally related molecules, ensuring a high degree of confidence in their identity and purity for research and development applications.

References

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

TheElkchemist. Interpreting H-NMR Spectra Aromatic Molecule. YouTube, 2024. [Link]

-

Lee, T. A. A Beginner's Guide to Mass Spectral Interpretation. Wiley, 1998. [Link]

-

Biotek. Guide to Analyzing Infrared Spectra. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

University of Colorado Boulder, Department of Chemistry. Aromatics - Organic Chemistry. [Link]

-